Product packaging for 4,6-Dioxohept-2-enedioic acid(Cat. No.:)

4,6-Dioxohept-2-enedioic acid

Cat. No.: B1240173
M. Wt: 186.12 g/mol
InChI Key: AZCFLHZUFANAOR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dioxohept-2-enedioic acid (CAS 75164-75-9), also known as maleylpyruvic acid, is a specialized organic compound with the molecular formula C 7 H 6 O 6 and a molecular weight of 186.119 g/mol . It is classified as a medium-chain keto acid and derivative, characterized by a conjugated system containing two ketone groups and two carboxylic acid functionalities . This structure is of significant interest in biochemical and organic synthesis research. Compounds featuring a 4,6-dioxo motif and conjugated enedione systems are valuable intermediates in studying oxidative fragmentation pathways, similar to those observed in lipid peroxidation products . The electrophilic nature of the enedione group makes this compound a potential substrate for investigating covalent adduction with proteins and nucleic acids, a key mechanism in understanding oxidative injury at a molecular level . It may also serve as a key building block for the synthesis of more complex molecules or for method development in analytical chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O6 B1240173 4,6-Dioxohept-2-enedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

(E)-4,6-dioxohept-2-enedioic acid

InChI

InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1+

InChI Key

AZCFLHZUFANAOR-OWOJBTEDSA-N

SMILES

C(C(=O)C=CC(=O)O)C(=O)C(=O)O

Isomeric SMILES

C(C(=O)/C=C/C(=O)O)C(=O)C(=O)O

Canonical SMILES

C(C(=O)C=CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity Studies of 4,6 Dioxohept 2 Enedioic Acid and Its Precursors

Strategies for the Chemical Synthesis of 4,6-Dioxohept-2-enedioic Acid

The chemical synthesis of this compound, a dicarboxylic acid containing a β-diketone functionality and an α,β-unsaturated system, presents a unique challenge due to its polyfunctional nature. While its biosynthesis is well-documented, laboratory chemical synthesis is not prominently reported, necessitating the exploration of plausible synthetic routes based on established organic reactions. The primary approaches would likely involve the formation of the carbon skeleton through condensation reactions followed by functional group manipulations.

One potential strategy involves a Claisen-type condensation . This could be envisioned through the reaction of an appropriate ester enolate with an acylating agent. For instance, the condensation of the enolate of a pyruvate (B1213749) ester with a malonyl or fumaryl (B14642384) derivative could theoretically construct the required carbon backbone. The choice of base and reaction conditions would be critical to favor the desired condensation over self-condensation or other side reactions. nih.govlibretexts.org

Another viable approach is the Knoevenagel condensation , which is renowned for forming α,β-unsaturated products. wikipedia.orgnih.gov This could involve the reaction of an active methylene (B1212753) compound, such as a β-keto-diester, with a glyoxylic acid derivative. Subsequent manipulation of the resulting product would be necessary to achieve the final structure of this compound. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and can lead to decarboxylation, might also be considered in a multi-step synthesis. nih.govchemsrc.com

The Perkin reaction offers another avenue for the synthesis of α,β-unsaturated carboxylic acids. orgsyn.orggoogle.com While typically employed with aromatic aldehydes, modifications of this reaction could potentially be adapted. This might involve the reaction of an appropriate anhydride (B1165640) with a keto-aldehyde under basic conditions.

A hypothetical synthetic pathway could commence with the acylation of a protected pyruvate derivative. For example, the reaction of an N-Cbz amide of an ester with a suitable acyl donor in the presence of a strong base like LiHMDS could form a β-ketoester. rsc.org Further functionalization to introduce the second carboxylic acid and the unsaturation would then be required.

Below is a table summarizing potential synthetic strategies based on analogous reactions:

Reaction Type Potential Reactants Key Intermediates Relevant Findings/Considerations
Claisen CondensationPyruvate ester, Malonyl or Fumaryl derivativeβ-keto esterRequires careful control of reaction conditions to prevent self-condensation. The use of excess of one reactant can favor the crossed Claisen product. organic-chemistry.org
Knoevenagel Condensationβ-keto-diester, Glyoxylic acid derivativeα,β-unsaturated dicarbonyl compoundThe reaction is typically catalyzed by a weak base. Subsequent hydrolysis and decarboxylation might be necessary. wikipedia.orgnih.gov
Perkin ReactionKeto-aldehyde, Acid anhydrideα,β-unsaturated acidGenerally requires high temperatures. The choice of base is crucial for the reaction's success. orgsyn.orggoogle.com
Acylation of Amide EnolatesN-Cbz protected ester, Acyl donor (e.g., acyl chloride)β-ketoesterCan be performed under metal-free conditions at room temperature, offering a milder alternative. rsc.org

Chemical Transformations and Reaction Pathways of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: two carboxylic acids, a β-diketone system, and a carbon-carbon double bond. These groups can undergo a variety of chemical transformations.

The carboxylic acid groups can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, or conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acid chlorides are versatile intermediates for the synthesis of amides and esters. orgsyn.orgwhiterose.ac.uk

The β-diketone moiety exists in equilibrium with its enol tautomer. This enol form imparts acidic character to the α-hydrogen, allowing for deprotonation to form an enolate. This enolate can then act as a nucleophile in alkylation and acylation reactions. mdpi.comresearchgate.net The 1,3-dicarbonyl system can also participate in condensation reactions with hydrazines or other bifunctional reagents to form heterocyclic compounds. wikipedia.org Furthermore, β-keto acids are susceptible to decarboxylation upon heating, which would lead to the loss of one of the carboxylic acid groups and the formation of a simpler keto-acid. orgsyn.orgchemicalbook.com

The α,β-unsaturated system is an electrophilic site and can undergo nucleophilic conjugate addition, also known as a Michael addition . A variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond. nih.gov The double bond can also be reduced selectively through catalytic hydrogenation under specific conditions to yield the corresponding saturated dicarbonyl dicarboxylic acid.

Finally, the compound as a whole can be subjected to various oxidation and reduction reactions . Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone carbonyls to hydroxyl groups. More potent reducing agents could potentially reduce the carboxylic acids as well. Oxidative cleavage of the carbon-carbon double bond could be achieved using reagents like ozone (O₃) followed by an appropriate workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, leading to smaller carboxylic acid fragments.

Synthesis and Chemical Behavior of Key Intermediates Preceding this compound

In the context of chemical synthesis, the key intermediates are the precursors that would be used in the proposed synthetic routes.

Pyruvic acid and its derivatives are crucial starting materials. Pyruvic acid itself can be synthesized from the dehydration of tartaric acid. Its esters, such as ethyl pyruvate, are commercially available or can be prepared by Fischer esterification. Pyruvic acid derivatives can undergo reactions at both the carboxylic acid and ketone functionalities. For instance, the ketone can be protected as a ketal to allow for selective reaction at the carboxylic acid group.

Fumaryl chloride is another important precursor, particularly for introducing the fumaryl moiety. It is typically synthesized from fumaric acid by reaction with reagents like thionyl chloride (SOCl₂), often in the presence of a catalyst such as iron or zinc chloride. orgsyn.orggoogle.com Fumaryl chloride is a highly reactive diacyl chloride that readily undergoes nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form the corresponding diesters and diamides. whiterose.ac.uk It can also participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst.

Malonic acid esters , such as diethyl malonate, are key precursors in Knoevenagel condensations and for the synthesis of β-keto esters. Diethyl malonate is synthesized industrially via the reaction of sodium cyanoacetate (B8463686) with ethanol. In the laboratory, it can be prepared through the cross-Claisen condensation of diethyl carbonate and ethyl acetate. researchgate.net The methylene protons of malonic esters are acidic and can be readily removed by a base to form a stable enolate, which is a versatile nucleophile in organic synthesis.

The table below outlines the synthesis of some of these key precursors:

Precursor Starting Material(s) Reagent(s) Reaction Type
Pyruvic AcidTartaric AcidPotassium bisulfate (KHSO₄)Dehydration
Fumaryl ChlorideFumaric AcidThionyl chloride (SOCl₂)Acyl substitution
Diethyl MalonateDiethyl carbonate, Ethyl acetateSodium ethoxideCross-Claisen Condensation

Derivatization Approaches for this compound in Synthetic Chemistry

Derivatization of this compound can be employed to modify its properties, facilitate its analysis, or to serve as a protecting group strategy during a multi-step synthesis.

The carboxylic acid groups can be readily converted into a variety of derivatives.

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. This is often done to increase the solubility of the compound in organic solvents or to protect the carboxylic acid groups.

Amidation: Conversion to the diacyl chloride followed by reaction with primary or secondary amines produces diamides. whiterose.ac.uk

Anhydride Formation: Intramolecular dehydration, if sterically feasible, or intermolecular dehydration could potentially form anhydrides.

The ketone carbonyl groups can also be derivatized.

Ketalization: Reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst forms a cyclic ketal. This is a common method for protecting ketone functionalities.

Formation of Imines and Hydrazones: Reaction with primary amines or hydrazines, respectively, yields imines or hydrazones. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classical method for the characterization of ketones.

The α,β-unsaturated system can also be considered for derivatization.

Cycloaddition Reactions: The electron-deficient double bond could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes.

The following table provides a summary of potential derivatization reactions:

Functional Group Reagent(s) Derivative Formed Purpose
Carboxylic AcidsAlcohol, Acid catalystDiesterProtection, Increased solubility
Carboxylic AcidsThionyl chloride, then AmineDiamideSynthesis of new compounds
KetonesDiol, Acid catalystDiketalProtection of ketone groups
KetonesHydrazine derivative (e.g., 2,4-DNPH)DihydrazoneCharacterization, Purification
α,β-Unsaturated SystemElectron-rich dieneCycloaddition adductSynthesis of complex cyclic structures

Role of 4,6 Dioxohept 2 Enedioic Acid in Biological Systems and Metabolic Pathways

Integration of 4,6-Dioxohept-2-enedioic Acid into Microbial Catabolic Pathways

This compound is a key intermediate in the microbial degradation of various aromatic compounds, particularly polycyclic aromatic hydrocarbons (PAHs). Its formation and subsequent transformation are crucial steps in channeling carbon from these complex environmental pollutants into central metabolism.

Phenanthrene (B1679779), a three-ringed PAH, serves as a model compound for studying the microbial breakdown of more complex PAHs. nih.gov In many bacteria, the degradation of phenanthrene proceeds through a series of enzymatic reactions that ultimately lead to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The catabolism of phenanthrene is often initiated by a dioxygenase enzyme that introduces hydroxyl groups into one of the aromatic rings. nih.govresearchgate.net This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to a diol. Subsequent ring cleavage by another dioxygenase yields intermediates that are further processed. One of the common pathways for phenanthrene degradation involves its conversion to 1-hydroxy-2-naphthoic acid. nih.govethz.ch This intermediate can then be metabolized via two main routes: one leading to the formation of phthalic acid and the other proceeding through salicylic (B10762653) acid. ethz.ch

In some degradation pathways, the breakdown of phenanthrene leads to the production of 2-carboxybenzalpyruvate, which is then metabolized to simpler compounds. nih.gov It is within these lower pathways of PAH degradation that this compound emerges as a significant, albeit transient, metabolite.

The general sequence leading to this compound in these pathways involves the meta-cleavage of catecholic intermediates. For instance, the degradation of various aromatic compounds can produce 2-hydroxymuconic semialdehyde, which is then oxidized to 2-hydroxymuconate. Through a series of enzymatic steps, this can be converted to intermediates that eventually yield this compound.

This compound is chemically identical to 3-maleylpyruvic acid (in its cis form) and 3-fumarylpyruvic acid (in its trans form). The interconversion between these isomers is a critical step in the metabolic pathway.

3-Maleylpyruvate: This cis-isomer is often the initial product of the ring-cleavage pathway.

3-Fumarylpyruvate: The isomerization of 3-maleylpyruvate to its trans-isomer, 3-fumarylpyruvate, is catalyzed by the enzyme maleylpyruvate (B1239739) isomerase . wikipedia.org This isomerization is a crucial step as the subsequent enzyme in the pathway is specific for the trans form.

Conversion to Fumarate (B1241708) and Pyruvate (B1213749): 3-Fumarylpyruvate is then hydrolyzed by 3-fumarylpyruvate hydrolase to yield fumarate and pyruvate. wikipedia.org These two compounds are central metabolites that can be readily assimilated into the cell's primary metabolic pathways, such as the TCA cycle and gluconeogenesis.

This sequence of enzymatic reactions effectively channels the carbon from complex aromatic pollutants into mainstream metabolism, allowing the microorganisms to utilize them as a source of carbon and energy.

The enzymes responsible for the transformation of this compound have been the subject of detailed biochemical studies.

Maleylpyruvate Isomerase: This enzyme catalyzes the cis-trans isomerization of 3-maleylpyruvate to 3-fumarylpyruvate. Studies have shown that this enzyme is essential for the complete degradation of certain aromatic compounds. The reaction is a key step that prepares the substrate for the subsequent hydrolytic cleavage.

3-Fumarylpyruvate Hydrolase: This hydrolase acts specifically on the trans-isomer, 3-fumarylpyruvate, catalyzing its cleavage into fumarate and pyruvate. wikipedia.org The characterization of this enzyme has been crucial in understanding the final steps of the degradation pathway that link aromatic catabolism to central metabolism.

The table below summarizes the key enzymes involved in the interconversion of this compound and its related compounds.

Enzyme NameSubstrateProduct(s)Function
Maleylpyruvate Isomerase 3-Maleylpyruvate (cis)3-Fumarylpyruvate (trans)cis-trans isomerization
3-Fumarylpyruvate Hydrolase 3-Fumarylpyruvate (trans)Fumarate and PyruvateHydrolytic cleavage

Connections of this compound to Broader Central Metabolic Networks

The metabolic fate of this compound is intrinsically linked to central metabolic pathways, highlighting the metabolic versatility of microorganisms.

The degradation pathways of the aromatic amino acids phenylalanine and tyrosine in many organisms converge on intermediates that are also found in the catabolism of other aromatic compounds. nih.govresearchgate.net The breakdown of tyrosine, for example, proceeds through a series of enzymatic steps to form fumarate and acetoacetate. nih.gov

The connection to this compound lies in the structural similarities of the intermediates and the types of enzymatic reactions involved. The degradation of both phenylalanine and tyrosine involves ring hydroxylation and subsequent ring cleavage, generating keto acids. While not a direct intermediate in the canonical mammalian pathways, the enzymatic strategies for processing aromatic keto acids are conserved. In some microbial pathways, the degradation of aromatic amino acids can lead to intermediates that are structurally related to this compound, which are then funneled into central metabolism via similar enzymatic steps.

This compound is a dicarboxylic keto acid. Its metabolism is a prime example of how microorganisms process such compounds. The final step in its degradation, the hydrolysis to fumarate and pyruvate, places it squarely within the realm of keto acid metabolism.

Keto acids are central to cellular metabolism, serving as intermediates in both catabolic and anabolic pathways. nih.gov For instance, pyruvate is a key product of glycolysis and a primary substrate for the TCA cycle. Fumarate is a direct intermediate of the TCA cycle. The generation of these two molecules from this compound provides a direct link between the degradation of complex environmental pollutants and the energy-generating and biosynthetic pathways of the cell.

The process of ketogenesis, the production of ketone bodies like acetoacetate, is another important aspect of keto acid metabolism. nih.gov While the degradation of this compound leads to fumarate and pyruvate, the broader context of keto acid metabolism includes the interconversion of various keto acids that can serve as alternative energy sources. youtube.com

Mechanisms of Enzymatic Action and Substrate Specificity for this compound

The enzymatic transformation of this compound is characterized by a high degree of specificity, ensuring the efficient flow of metabolites through the degradation pathway. The two key enzymes directly interacting with this compound are 2-hydroxymuconic semialdehyde dehydrogenase (which produces it) and 4-oxalocrotonate decarboxylase (which consumes it).

2-Hydroxymuconic Semialdehyde Dehydrogenase

This enzyme catalyzes the NAD+-dependent oxidation of 2-hydroxymuconic semialdehyde to this compound. Studies on this enzyme from various bacteria have revealed important details about its substrate specificity. For instance, the 2-hydroxymuconic semialdehyde dehydrogenase from Pseudomonas putida (encoded by the xylG gene) is highly efficient in oxidizing its natural substrate. asm.org It can also act on other aldehydes, such as benzaldehyde (B42025), but with a much lower efficiency. asm.org In contrast, the genuine benzaldehyde dehydrogenase (from the xylC gene) from the same organism efficiently oxidizes benzaldehyde but shows no activity towards 2-hydroxymuconic semialdehyde. asm.org

Research on the enzyme from Burkholderia cepacia G4 has shown a high catalytic efficiency for 2-hydroxy-5-methylmuconic semialdehyde, followed by 2-hydroxymuconic semialdehyde, but very low efficiency for a chlorinated version of the substrate. nih.gov This enzyme was found to be inactive towards 2-hydroxy-6-oxo-hepta-2,4-dienoic acid and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, highlighting its specificity for the muconic semialdehyde structure. nih.gov The enzyme from Pseudomonas putida G7 (NahI) is also highly specific for its biological substrate, 2-hydroxymuconate semialdehyde, and shows no activity with salicylaldehyde, another intermediate in naphthalene (B1677914) degradation. nih.gov

Below is a data table summarizing the kinetic properties of 2-hydroxymuconic semialdehyde dehydrogenase from different bacterial sources.

Enzyme SourceSubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)
Pseudomonas putida (XylG)2-Hydroxymuconic semialdehyde--1.6 x 106
Pseudomonas putida (XylG)Benzaldehyde--3.2 x 104
Pseudomonas putida G7 (NahI)2-Hydroxymuconate semialdehyde1.3 ± 0.30.96.9 x 105
Burkholderia cepacia G42-Hydroxymuconic semialdehyde--High
Burkholderia cepacia G42-Hydroxy-5-methylmuconic semialdehyde--Higher
Burkholderia cepacia G45-Chloro-2-hydroxymuconic semialdehyde--Very Low

Data sourced from multiple research findings. nih.govasm.orgnih.gov

4-Oxalocrotonate Decarboxylase

This enzyme catalyzes the decarboxylation of the keto form of this compound to 2-oxopent-4-enoate. nih.gov The enzyme from Pseudomonas putida G7, known as NahK, has been structurally and kinetically characterized. rcsb.orgnih.gov It requires a magnesium ion as a cofactor for its activity. nih.gov Structural studies of NahK have provided insights into its catalytic mechanism and substrate binding. rcsb.orgnih.gov The enzyme is part of the fumarylacetoacetate hydrolase superfamily. ebi.ac.uk

Kinetic analyses of recombinant NahK from Pseudomonas putida G7 have determined its Michaelis-Menten parameters. The enzyme's activity is pH-dependent, with the catalytic efficiency (kcat/KM) being highest in the pH range of 7.0 to 8.0. nih.gov This suggests that the ionization state of the substrate and/or active site residues is crucial for catalysis.

The substrate specificity of decarboxylases can be quite strict. For example, a study on pyruvate decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida demonstrated that while both are 2-keto acid decarboxylases, they have distinct preferences for aliphatic versus aromatic substrates, respectively. researchgate.net Although this study does not directly involve 4-oxalocrotonate decarboxylase, it illustrates the principle of substrate specificity among this class of enzymes.

The following table presents the pH-dependent kinetic parameters for 4-oxalocrotonate decarboxylase (NahK) from Pseudomonas putida G7.

pHKM (µM)kcat (s-1)kcat/KM (s-1M-1)
6.011.2 ± 1.01.9 ± 0.11.7 x 105
6.59.0 ± 0.83.4 ± 0.13.8 x 105
7.04.8 ± 0.44.6 ± 0.19.6 x 105
7.53.4 ± 0.44.7 ± 0.11.4 x 106
8.02.1 ± 0.32.9 ± 0.11.4 x 106

Data adapted from studies on NahK. nih.gov

Microbial Ecology and Environmental Significance of 4,6 Dioxohept 2 Enedioic Acid

Identification and Characterization of Microbial Strains Involved in 4,6-Dioxohept-2-enedioic Acid Metabolism

A diverse range of bacteria capable of metabolizing this compound have been identified and characterized. These microorganisms typically utilize the gentisate pathway to funnel a variety of aromatic substrates into central metabolism. The process involves the conversion of gentisate to maleylpyruvate (B1239739), which is then isomerized to this compound (3-fumarylpyruvic acid) by the enzyme maleylpyruvate isomerase. Subsequently, fumarylpyruvate hydrolase cleaves this intermediate into fumarate (B1241708) and pyruvate (B1213749), which are common metabolites in the Krebs cycle. nih.govnih.gov

Several key microbial strains have been instrumental in elucidating this metabolic pathway. Gram-negative bacteria such as Ralstonia sp. strain U2 and Klebsiella pneumoniae M5a1 possess a glutathione (B108866) (GSH)-dependent maleylpyruvate isomerase. nih.gov In contrast, high-G+C Gram-positive bacteria, including Corynebacterium glutamicum ATCC 13032 and Rhodococcus sp. strain NCIMB 12038, utilize a mycothiol (B1677580) (MSH)-dependent isomerase. researchgate.net A novel L-cysteine-dependent maleylpyruvate isomerase, designated BagL, has been identified in the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101. nih.gov Pseudomonas alcaligenes is another genus known to employ the gentisate pathway for the degradation of compounds like m-cresol (B1676322) and 3,5-xylenol. nih.gov

The table below summarizes some of the key microbial strains and the characteristics of their maleylpyruvate isomerases involved in the metabolism of this compound.

Microbial StrainGram StainingMaleylpyruvate Isomerase TypeCofactor Dependency
Ralstonia sp. U2NegativeGlutathione-dependentGlutathione (GSH)
Klebsiella pneumoniae M5a1NegativeGlutathione-dependentGlutathione (GSH)
Corynebacterium glutamicum ATCC 13032PositiveMycothiol-dependentMycothiol (MSH)
Rhodococcus sp. NCIMB 12038PositiveMycothiol-dependentMycothiol (MSH)
Paenibacillus sp. NyZ101PositiveL-cysteine-dependentL-cysteine
Pseudomonas alcaligenesNegativeNot specifiedNot specified
Burkholderia xenovorans LB400NegativePutative gentisate pathwayNot specified
Sphingomonas sp. strain RW5NegativePutative gentisate pathwayNot specified

Exploration of Bioremediation Applications Utilizing this compound Pathways

The metabolic pathway involving this compound is of significant interest for bioremediation due to its role in the degradation of a wide array of aromatic pollutants. researchgate.net These pollutants, often released into the environment from industrial activities, can be toxic and persistent. Microorganisms that utilize the gentisate pathway can break down compounds such as naphthalene (B1677914), phenanthrene (B1679779), 3-hydroxybenzoate, salicylate, and various xylenols. nih.govnih.govmdpi.com

The application of microbial strains like Paenibacillus spp. and Corynebacterium glutamicum in bioremediation has been explored. Paenibacillus species have been isolated from petroleum-hydrocarbon-contaminated sediments and have demonstrated the ability to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene and phenanthrene. nih.govresearchgate.net Similarly, Corynebacterium glutamicum has been engineered for the biodegradation of environmental pollutants and can utilize a variety of aromatic compounds. researchgate.netnih.govfrontiersin.org

The potential for bioremediation is rooted in the ability of these microorganisms to channel diverse aromatic compounds into a central pathway that leads to common cellular metabolites. This metabolic funneling makes the gentisate pathway a robust system for detoxifying environments contaminated with a mixture of aromatic pollutants. The efficiency of bioremediation can be influenced by the specific microbial strains used, their enzymatic capabilities, and the environmental conditions of the contaminated site.

Influence of Environmental Parameters on the Microbial Transformation of this compound

The microbial transformation of this compound, as part of the broader gentisate pathway, is influenced by various environmental parameters that affect microbial growth and enzyme activity. These factors can include temperature, pH, nutrient availability, and the concentration of the substrate and other toxic compounds.

The availability of essential nutrients such as nitrogen, phosphorus, and trace elements is also crucial for sustaining microbial populations involved in bioremediation. In some cases, the presence of co-contaminants or high concentrations of the target pollutant can be inhibitory to microbial activity. The successful application of bioremediation strategies, therefore, requires a thorough understanding and optimization of these environmental conditions to enhance the efficiency of the degradation of aromatic compounds via the gentisate pathway.

Genetic Determinants and Regulatory Mechanisms Governing this compound Degradation in Microorganisms

The degradation of this compound is governed by a set of genes that are often organized in operons, allowing for coordinated regulation. In Ralstonia sp. strain U2, the genes for the gentisate catabolic pathway are designated as nag genes. nih.gov Specifically, nagI encodes gentisate 1,2-dioxygenase, nagL encodes the glutathione-dependent maleylpyruvate isomerase, and nagK encodes fumarylpyruvate hydrolase. nih.govresearchgate.net These genes are part of a larger operon that is regulated by the LysR-type transcriptional regulator, NagR. nih.govresearchgate.net

In Pseudomonas alcaligenes, the enzymes of the gentisate pathway are inducible. nih.govoup.com Studies on mutant strains have revealed that the structural genes for the inducible enzymes, including those involved in the later steps of the pathway, appear to be located in at least four different operons. nih.govoup.com The induction of these enzymes is highly specific to the substrate available. For example, 3-hydroxybenzoate can induce the synthesis of 3-hydroxybenzoate 6-hydroxylase, but neither 3-hydroxybenzoate nor gentisate induces the synthesis of maleylpyruvate hydrolase or fumarylpyruvate hydrolase, suggesting a complex regulatory network. nih.gov

In Paenibacillus sp. strain NyZ101, four genes, bagKLIX, have been identified to be involved in the catabolism of 3-hydroxybenzoate via gentisate. nih.govnih.gov The bagL gene encodes the novel L-cysteine-dependent maleylpyruvate isomerase. nih.govnih.gov The regulation of this gene cluster is an area of ongoing research to fully understand how these organisms control the expression of the gentisate pathway in response to environmental cues.

The table below lists some of the key genes and regulatory elements involved in the microbial metabolism of this compound.

Microbial StrainGene(s)Encoded Enzyme/ProteinRegulatory Information
Ralstonia sp. U2nagIGentisate 1,2-dioxygenasePart of the nag operon
nagLMaleylpyruvate isomerasePart of the nag operon
nagKFumarylpyruvate hydrolasePart of the nag operon
nagRLysR-type transcriptional regulatorRegulates the nag operon
Pseudomonas alcaligenes-Inducible gentisate pathway enzymesOrganized in at least four operons with specific induction patterns
Paenibacillus sp. NyZ101bagLL-cysteine-dependent maleylpyruvate isomerasePart of the bag gene cluster

Advanced Analytical and Spectroscopic Research Methodologies for 4,6 Dioxohept 2 Enedioic Acid

Advanced Chromatographic Separation Techniques for Research Applications

The separation and quantification of 4,6-dioxohept-2-enedioic acid from complex biological matrices necessitate the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are cornerstone methods for this purpose due to their efficiency and versatility. hplc.eumdpi.com

For the analysis of organic acids like this compound, reversed-phase chromatography is commonly employed. nih.gov A C18 column is often the stationary phase of choice, providing excellent separation for moderately polar compounds. und.edu The mobile phase typically consists of an aqueous component, often with a pH modifier like formic or acetic acid to ensure the analyte is in a consistent protonation state, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of multiple components in a sample. nih.gov

UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. mdpi.comnih.gov This is particularly advantageous in high-throughput metabolomics studies where large numbers of samples need to be analyzed.

Below is a table comparing typical parameters for HPLC and UHPLC methods for the analysis of organic acids similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18, 3-5 µm particle size, 4.6 x 150 mmC18, <2 µm particle size, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.5 mL/min
Run Time 15 - 30 minutes5 - 10 minutes
System Pressure 100 - 200 bar400 - 1000 bar
Resolution GoodExcellent

Sophisticated Spectroscopic Characterization Methods for Structural Elucidation in Research

For the unambiguous structural confirmation of this compound, a combination of spectroscopic methods is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the vinyl protons on the double bond, the methylene (B1212753) protons, and the acidic protons of the carboxyl groups. The chemical shifts and coupling constants of the vinyl protons would confirm the trans or cis configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would reveal signals for the two carboxylic acid carbons, the two ketone carbons, the two vinylic carbons, and the methylene carbon, confirming the presence of these key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acids, the C=O stretches of the ketones and carboxylic acids, and the C=C stretch of the alkene.

The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm
Alkene (-CH=CH-)δ 6-8 ppm
Methylene (-CH₂-)δ ~3.5 ppm
¹³C NMR Carboxylic Acid (-COOH)δ 165-185 ppm
Ketone (C=O)δ 190-210 ppm
Alkene (-C=C-)δ 120-150 ppm
Methylene (-CH₂-)δ ~45 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O stretch (Ketone, Carboxylic Acid)1680-1760 cm⁻¹ (strong)
C=C stretch (Alkene)1620-1680 cm⁻¹ (medium)

Mass Spectrometry-Based Metabolomics for Pathway Elucidation Involving this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for detecting and quantifying metabolites like this compound in biological samples. nih.govnih.gov This approach is central to metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov

In a typical LC-MS experiment, the sample is first separated by LC, and the eluent is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, usually in negative ion mode, which would detect the deprotonated molecule [M-H]⁻. mdpi.com

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the accurate mass of the ion, which allows for the calculation of its elemental formula (e.g., C₇H₅O₆⁻ for the deprotonated form). mdpi.com

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. und.edu This fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the compound. For this compound, characteristic fragment ions would result from the loss of water (H₂O) and carbon dioxide (CO₂).

The table below outlines a hypothetical LC-MS/MS method for the detection of this compound.

ParameterDescription
Chromatography UHPLC with a C18 column
Ionization Mode Negative Electrospray Ionization (ESI-)
Parent Ion (m/z) 185.0089 [M-H]⁻
Major Fragment Ions (m/z) 141.0188 ([M-H-CO₂]⁻), 123.0082 ([M-H-CO₂-H₂O]⁻)
Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Application Quantification in plasma, urine, or cell extracts for metabolic pathway analysis

Application of Isotopic Labeling Studies in the Metabolic Research of this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. wikipedia.org In this approach, molecules are synthesized with stable isotopes, such as ¹³C or ¹⁵N, replacing the naturally abundant ¹²C or ¹⁴N atoms. nih.govscbt.com These labeled compounds are introduced into a biological system (e.g., cell culture or an organism), and the distribution of the isotope label in downstream metabolites is monitored, typically by mass spectrometry or NMR. nih.govresearchgate.net

For studying the metabolic pathways involving this compound, one could use a ¹³C-labeled precursor. For instance, if it is hypothesized that this compound is formed from gentisate, one could administer uniformly ¹³C-labeled gentisate ([U-¹³C]-gentisate) to the system. The subsequent detection of ¹³C-labeled this compound by LC-MS would provide strong evidence for this metabolic conversion.

By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms), researchers can quantify the contribution of a specific precursor to the formation of this compound and gain insights into metabolic flux. nih.govunifr.ch This technique is instrumental in discovering new metabolic pathways and understanding how these pathways are regulated under different physiological or pathological conditions. nih.gov

The following table illustrates a potential isotopic labeling experiment to trace the origin of this compound.

Experimental Design
Isotopic Tracer Uniformly ¹³C-labeled Gentisic Acid ([U-¹³C₇]-Gentisic Acid)
Biological System Bacterial culture or cell line known to metabolize aromatic compounds
Analytical Technique LC-MS
Expected Observation Detection of a mass shift in this compound corresponding to the incorporation of ¹³C atoms. The [M-H]⁻ ion would shift from m/z 185 to m/z 192 if all seven carbons are derived from gentisic acid.
Conclusion Confirms that gentisic acid is a direct precursor in the metabolic pathway leading to this compound.

Theoretical and Computational Investigations of 4,6 Dioxohept 2 Enedioic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties of 4,6-Dioxohept-2-enedioic Acid

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a compound like this compound, these calculations could provide insights into its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods can be used to determine various electronic properties.

Key electronic properties that could be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The electrostatic potential map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

Property Hypothetical Value Significance
HOMO Energy -7.2 eV Indicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy -1.5 eV Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.7 eV Reflects the molecule's chemical stability and reactivity.

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in mapping out the intricate details of chemical reactions. For this compound, theoretical studies could be employed to investigate various potential reaction pathways, such as its degradation, isomerization, or participation in metabolic processes. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, thereby predicting the most favorable reaction pathways.

These computational studies can also shed light on the role of catalysts or solvents in influencing the reaction mechanism and kinetics. For instance, the presence of an enzyme or a specific solvent can stabilize transition states and significantly alter the energy landscape of the reaction.

Molecular Dynamics Simulations of Enzymatic Interactions with this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. If this compound is a substrate or inhibitor of an enzyme, MD simulations could provide a detailed, atomistic view of their interaction. These simulations can reveal how the compound binds to the active site of the enzyme, the key amino acid residues involved in the binding, and the conformational changes that occur in both the ligand and the protein upon binding.

By analyzing the trajectory of the simulation, researchers can calculate important parameters such as the binding free energy, which quantifies the strength of the interaction. This information is invaluable for understanding the specificity of the enzyme and for the rational design of more potent inhibitors or substrates.

Predictive Modeling of Metabolic Flux and Pathway Regulation Pertaining to this compound

If this compound is an intermediate in a metabolic pathway, computational modeling can be used to understand its role within the larger network of biochemical reactions. Techniques like Flux Balance Analysis (FBA) can predict the flow of metabolites (flux) through the network under different conditions. By incorporating kinetic parameters, more sophisticated models can be developed to simulate the dynamic behavior of the pathway and to understand how it is regulated.

These models can be used to predict the effects of genetic modifications (e.g., enzyme knockouts) or changes in environmental conditions on the concentration of this compound and other metabolites in the pathway. Such predictive capabilities are essential for metabolic engineering and for understanding the metabolic basis of diseases.

Table 2: List of Compounds Mentioned

Compound Name

Future Research Perspectives and Emerging Areas in 4,6 Dioxohept 2 Enedioic Acid Studies

Exploration of Untapped Biochemical Roles and Pathways for 4,6-Dioxohept-2-enedioic Acid

Currently, there is a significant gap in the understanding of the specific biochemical functions of this compound. Its structure as an unsaturated dicarboxylic acid with two keto groups suggests it could be an intermediate in various catabolic pathways, particularly those involving the breakdown of aromatic compounds by microorganisms. nih.govoup.com Future research in this area should focus on identifying and characterizing the metabolic pathways where this compound may play a role.

Potential Research Focus Areas:

Screening for Microbial Degradation: Isolating and screening microorganisms from environments contaminated with aromatic pollutants could reveal species that utilize pathways generating this compound as an intermediate. oup.com

Enzyme Discovery and Characterization: Identifying the specific enzymes responsible for the synthesis and degradation of this compound is crucial. Enzymes such as dioxygenases, dehydrogenases, and decarboxylases are likely candidates for investigation. wikipedia.orgoup.com

Metabolomic Analysis: Utilizing advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on microbial cultures grown on various aromatic substrates could help in the detection and quantification of this compound as a transient metabolite.

The table below illustrates a hypothetical research outline for investigating the biochemical role of this compound.

Research PhaseObjectiveKey MethodologiesExpected Outcome
Phase 1: Discovery To identify microbial strains and environmental conditions where this compound is produced.Enrichment cultures, metagenomic analysis, high-throughput screening.Isolation of candidate microorganisms and identification of potential metabolic pathways.
Phase 2: Pathway Elucidation To map the specific metabolic pathway involving this compound.Isotope labeling studies, knockout mutant analysis, enzyme assays.A detailed map of the biochemical reactions leading to and from this compound.
Phase 3: Enzymatic Characterization To isolate and characterize the enzymes responsible for the transformation of this compound.Protein purification, kinetic studies, structural biology (X-ray crystallography, Cryo-EM).Understanding the catalytic mechanisms and substrate specificities of the involved enzymes.

Rational Design and Engineering of Microbial Strains for Enhanced Biotransformation Capabilities

Once the native biochemical pathways involving this compound are identified, metabolic engineering and synthetic biology approaches can be employed to enhance its production or degradation for biotechnological applications. The rational design of microbial strains could lead to the development of robust cell factories for bioremediation or the synthesis of valuable chemicals.

Future research in this domain could explore:

Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in a discovered pathway could lead to higher yields of this compound or its downstream products.

CRISPR-Cas9 Gene Editing: Utilizing advanced gene-editing tools for precise modifications of the microbial genome to optimize metabolic fluxes towards the production or degradation of this compound.

The following table outlines potential genetic engineering strategies for enhancing microbial biotransformation involving this compound.

Engineering StrategyTargetRationalePotential Impact
Gene Overexpression Genes encoding pathway-specific enzymes (e.g., dioxygenases, dehydrogenases).To increase the catalytic capacity of the pathway.Enhanced production rate and yield of the target compound.
Gene Knockout Genes of competing metabolic pathways.To redirect metabolic flux towards the desired pathway.Increased carbon conversion to the target compound.
Promoter Engineering Native promoters of key pathway genes.To fine-tune the expression levels of enzymes for a balanced metabolic flow.Optimized pathway efficiency and reduced metabolic burden on the host.

Development of Novel Catalytic Systems Inspired by this compound Chemistry

The unique chemical structure of this compound, with its combination of carboxylic acid and ketone functional groups, can serve as an inspiration for the design of novel chemical catalysts. Understanding the enzymatic mechanisms that act upon this molecule could provide blueprints for developing biomimetic catalysts for a range of chemical transformations.

Areas for future investigation include:

Biomimetic Catalyst Design: Synthesizing small molecule catalysts that mimic the active sites of enzymes that metabolize this compound.

Catalytic Upgrading: Exploring the use of chemo-catalytic methods to convert this compound into platform chemicals or specialty polymers. The presence of multiple reactive sites offers opportunities for various chemical modifications.

Computational Catalyst Screening: Employing computational chemistry to design and screen potential catalysts for reactions involving this compound or similar structures, thereby accelerating the discovery process.

Interdisciplinary Research Integrating Omics Technologies and Advanced Computational Chemistry for this compound Investigations

A comprehensive understanding of the role and potential of this compound will require an interdisciplinary approach. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with advanced computational chemistry will be pivotal in unraveling the complexities of its metabolism and reactivity.

Key interdisciplinary research avenues include:

Systems Biology Approaches: Combining multi-omics data to construct comprehensive models of the metabolic networks in which this compound participates. This can help in identifying regulatory mechanisms and key control points in the pathway.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations: Using computational methods to study the reaction mechanisms of enzymes that interact with this compound at an atomic level. This can guide protein engineering efforts and the design of novel catalysts.

Flux Balance Analysis (FBA): Employing FBA to predict the effects of genetic modifications on the metabolic fluxes through pathways involving this compound, thus guiding metabolic engineering strategies.

The table below summarizes how different omics technologies can be applied to the study of this compound.

Omics TechnologyApplication in this compound ResearchInformation Gained
Genomics Sequencing the genomes of microorganisms that produce or degrade the compound.Identification of gene clusters encoding the metabolic pathway.
Transcriptomics Analyzing the gene expression profiles of microorganisms under conditions where the compound is metabolized.Understanding the regulation of the metabolic pathway.
Proteomics Identifying and quantifying the proteins expressed during the metabolism of the compound.Confirmation of the enzymes involved in the pathway.
Metabolomics Detecting and quantifying intracellular and extracellular metabolites, including this compound.Direct evidence of the presence and flux of the compound in the metabolic network.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dioxohept-2-enedioic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Begin with a literature review to identify common synthetic pathways, such as keto-enol tautomerization or oxidative cleavage of precursor molecules. Optimize variables (e.g., temperature, solvent polarity, catalyst loading) using a factorial design approach. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/purified product using NMR and IR spectroscopy. Compare yields under varying conditions to identify optimal parameters, ensuring reproducibility through triplicate trials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify proton environments), 13C^{13}C-NMR (to map carbon frameworks), and IR spectroscopy (to detect carbonyl stretching vibrations at ~1700 cm1^{-1}). For advanced confirmation, employ high-resolution mass spectrometry (HRMS) to verify molecular mass. Cross-reference spectral data with computational simulations (e.g., density functional theory) and published spectra in databases like SciFinder or Reaxys to validate assignments .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

Experimental Design : Prepare buffered solutions across a pH range (e.g., 2–12). Monitor degradation via UV-Vis spectroscopy at timed intervals, tracking absorbance changes at characteristic wavelengths.

Data Analysis : Apply pseudo-first-order kinetics to calculate rate constants (kobsk_{\text{obs}}). Use Arrhenius plots to determine activation energy (EaE_a) and identify pH-dependent degradation mechanisms (e.g., acid-catalyzed hydrolysis vs. base-induced elimination).

Validation : Compare results with computational models (e.g., molecular dynamics simulations) to reconcile experimental and theoretical pathways. Address discrepancies by evaluating systematic errors (e.g., buffer interference) .

Q. What statistical approaches are recommended for reconciling contradictory thermodynamic data (e.g., enthalpy of formation) reported in literature?

  • Methodological Answer :

Meta-Analysis : Aggregate published data into a standardized table, noting measurement techniques (e.g., calorimetry vs. computational methods) and experimental conditions.

Error Analysis : Calculate confidence intervals for each dataset and perform a Grubbs’ test to identify outliers. Use multivariate regression to isolate variables (e.g., solvent effects, purity levels) contributing to discrepancies.

Resolution : Propose a consensus value weighted by methodological rigor (e.g., peer-reviewed studies with detailed uncertainty analysis). Highlight gaps requiring further validation via controlled replicate studies .

Q. How can researchers leverage computational chemistry to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

Modeling : Use Gaussian or ORCA software to calculate molecular orbitals (HOMO/LUMO energies) and electrostatic potential maps.

Reactivity Prediction : Simulate nucleophilic/electrophilic attack sites under varying solvents (PCM model) or temperatures. Validate predictions with small-scale experimental trials.

Limitations : Address computational assumptions (e.g., gas-phase vs. solvated models) and compare results with empirical kinetic data to refine accuracy .

Data Presentation and Critical Analysis

Q. How should researchers present and statistically analyze raw data from stability studies of this compound?

  • Methodological Answer :

  • Raw Data : Include tables of time-dependent concentration measurements in an appendix, ensuring SI units and significant figures are consistent.
  • Processed Data : Plot degradation curves (ln[C]\ln[C] vs. time) in the main text. Perform linear regression to derive kobsk_{\text{obs}}, reporting R2R^2 values and confidence intervals.
  • Statistical Tests : Use ANOVA to compare degradation rates across pH levels, followed by post-hoc Tukey tests to identify significant differences (p<0.05p < 0.05) .

Q. What strategies are effective for critically evaluating the limitations of experimental methods used in synthesizing this compound?

  • Methodological Answer :

  • Error Identification : Quantify systematic errors (e.g., spectrometer calibration drift) and random errors (e.g., pipetting variability) using error propagation formulas.
  • Literature Comparison : Contrast yield and purity data with prior studies, noting methodological divergences (e.g., alternative catalysts or purification techniques).
  • Improvement Proposals : Suggest refinements (e.g., inline IR monitoring for real-time reaction analysis) and outline follow-up experiments to address unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.